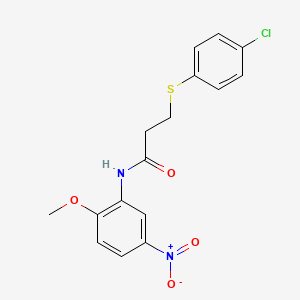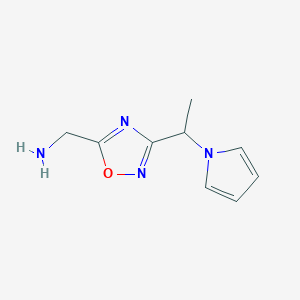
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxycyclopentyl group and a methoxyethyl group attached to an oxalamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the hydroxycyclopentylmethylamine and methoxyethylamine, which are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield cyclopentanone derivatives, while reduction of the oxalamide group may produce primary or secondary amines.
Scientific Research Applications
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The hydroxycyclopentyl group may interact with enzymes or receptors, while the methoxyethyl group can influence the compound’s solubility and bioavailability. The oxalamide backbone provides stability and facilitates binding to target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-hydroxycyclohexyl)methyl)-N2-(2-methoxyethyl)oxalamide
- N1-((1-hydroxycyclopentyl)methyl)-N2-(2-ethoxyethyl)oxalamide
- N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxypropyl)oxalamide
Uniqueness
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydroxycyclopentyl group provides a unique steric and electronic environment, while the methoxyethyl group enhances solubility and reactivity. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N'-[(1-hydroxycyclopentyl)methyl]-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C11H20N2O4/c1-17-7-6-12-9(14)10(15)13-8-11(16)4-2-3-5-11/h16H,2-8H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
VVQZSRJBCTWCJG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


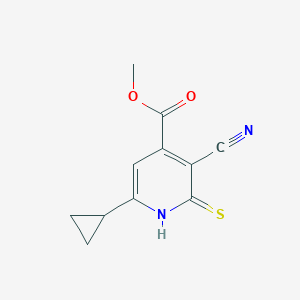
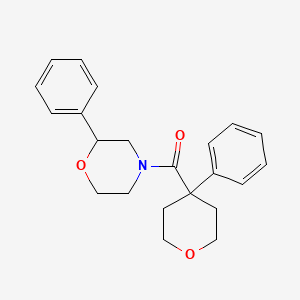
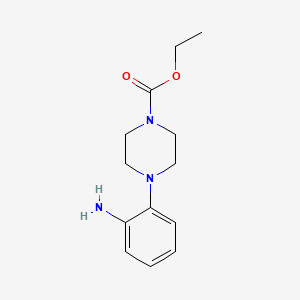
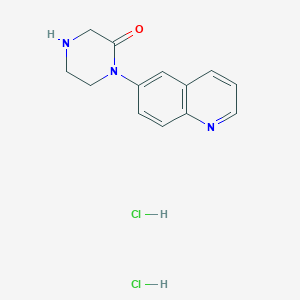
![1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14875587.png)
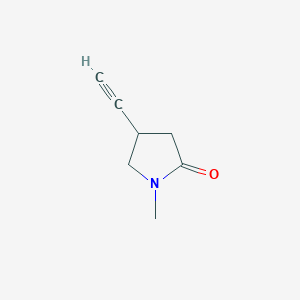
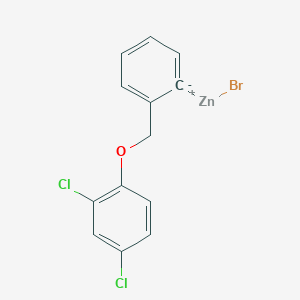
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14875597.png)

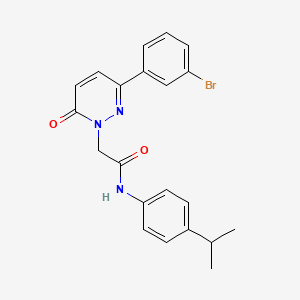
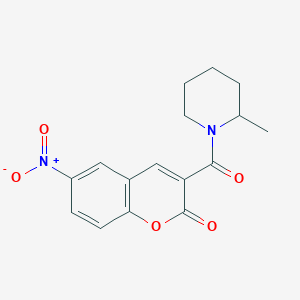
![9-(3,4-Dimethylphenyl)-3-((4-fluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14875624.png)
